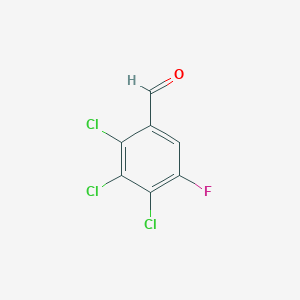
3-(Methoxycarbonyl)phenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.44 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) .
準備方法
Synthetic Routes and Reaction Conditions
3-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of 3-bromomethyl benzoate with zinc powder in the presence of iodine . The reaction is typically carried out in an anhydrous solvent such as THF under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for yield and purity, and the product is often purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)phenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common reagents include alkyl halides or tosylates, and the reaction is often carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学的研究の応用
3-(Methoxycarbonyl)phenylzinc iodide has several applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophile reacts with an electrophilic partner (such as a boronic acid in Suzuki-Miyaura coupling) in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product .
類似化合物との比較
Similar Compounds
- Phenylzinc iodide
- 4-(Methoxycarbonyl)phenylzinc iodide
- 2-(Methoxycarbonyl)phenylzinc iodide
Comparison
3-(Methoxycarbonyl)phenylzinc iodide is unique due to the position of the methoxycarbonyl group on the phenyl ring. This positional isomerism can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the presence of the methoxycarbonyl group provides additional functionalization, which can be advantageous in multi-step synthesis .
特性
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPWBMXKPJWNB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C[C-]=C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)





![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)
